

A Comprehensive Technical Overview of Methyl 3-bromo-4-formylbenzoate

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Compound of Interest

Compound Name: Methyl 3-bromo-4-formylbenzoate

Cat. No.: B582041

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This document provides a detailed analysis of the physicochemical properties of **Methyl 3-bromo-4-formylbenzoate**, a compound of interest in synthetic organic chemistry and for professionals in drug development. This guide presents its core molecular data and offers a foundational framework for experimental design.

Core Molecular Data

Methyl 3-bromo-4-formylbenzoate is a substituted aromatic compound. Its fundamental molecular characteristics are summarized below.

Table 1: Physicochemical Properties of **Methyl 3-bromo-4-formylbenzoate**

Property	Value
Molecular Formula	C9H7BrO3 ^{[1][2]}
Molecular Weight	243.05 g/mol ^{[1][3]}
CAS Number	90484-53-0 ^{[2][3]}

Experimental Protocols

The characterization of **Methyl 3-bromo-4-formylbenzoate** typically involves standard analytical techniques to confirm its identity and purity. Below are generalized methodologies that serve as a starting point for laboratory investigation.

2.1. Mass Spectrometry

- Objective: To confirm the molecular weight of the compound.
- Methodology: High-resolution mass spectrometry (HRMS) is employed to obtain an accurate mass measurement. A sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is calibrated using a known standard. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion $[M+H]^+$ or $[M+Na]^+$, which will confirm the calculated molecular weight.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the molecular structure of the compound.
- Methodology: Both ^1H NMR and ^{13}C NMR spectroscopy are essential. A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl_3) and placed in an NMR tube.
 - ^1H NMR will provide information on the number of different types of protons and their neighboring environments.
 - ^{13}C NMR will identify the number of different carbon environments in the molecule.
 - The chemical shifts, integration, and coupling patterns observed in the spectra are then analyzed to confirm the structure of **Methyl 3-bromo-4-formylbenzoate**.

Logical Relationship of Compound Data

The following diagram illustrates the logical flow from the compound's name to its structural and physical properties.

Logical Flow of Compound Characterization

Methyl 3-bromo-4-formylbenzoate

Determines

Molecular Formula
C9H7BrO3

Calculates to

Molecular Weight
243.05 g/mol[Click to download full resolution via product page](#)

Logical Flow of Compound Characterization

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References

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